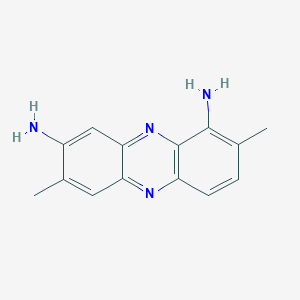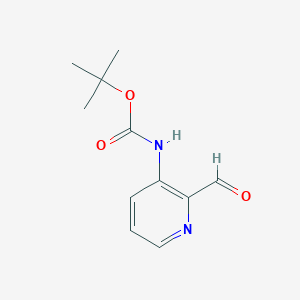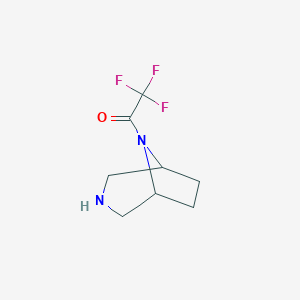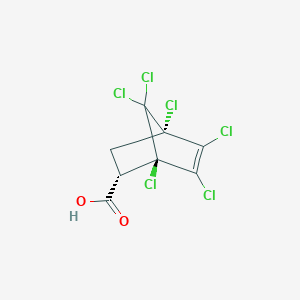
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, also known as Endrin, is a highly toxic pesticide that was widely used in the United States from the 1950s until it was banned in 1984. This compound is classified as a persistent organic pollutant (POP) and is known to have harmful effects on both human health and the environment. In
科学的研究の応用
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been extensively studied for its toxicological effects on both humans and animals. It has been shown to have harmful effects on the nervous system, liver, and kidneys. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been found to be a carcinogen and mutagen in animal studies.
作用機序
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid acts as a neurotoxin by binding to the GABA-A receptor in the central nervous system, leading to the inhibition of neurotransmitter release. This results in seizures, convulsions, and ultimately, death.
生化学的および生理学的効果
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects on both humans and animals. It has been found to cause liver damage, kidney damage, and neurological damage. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been linked to cancer and reproductive problems.
実験室実験の利点と制限
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic compound that requires careful handling and disposal. It is commonly used in laboratory experiments to study its toxicological effects on various organisms. However, due to its harmful nature, the use of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid in laboratory experiments is limited.
将来の方向性
There are several future directions for the study of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. One area of research is the development of safer and more effective pesticides to replace 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. Another area of research is the development of treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning in humans and animals. Additionally, further studies are needed to fully understand the long-term effects of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid exposure on human health and the environment.
Conclusion:
In conclusion, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic pesticide that has been banned in the United States due to its harmful effects on human health and the environment. Although its use has been discontinued, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid remains a significant environmental pollutant that requires further study. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, we can work towards developing safer and more effective pesticides and treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning.
合成法
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is synthesized by the reaction of hexachlorocyclopentadiene with acrolein in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a complex process that requires careful handling due to its highly toxic nature.
特性
CAS番号 |
115565-70-3 |
|---|---|
製品名 |
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid |
分子式 |
C8H4Cl6O2 |
分子量 |
344.8 g/mol |
IUPAC名 |
(1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16)/t2-,6-,7+/m0/s1 |
InChIキー |
UZNJCXPVWJLOQY-CFHWFIACSA-N |
異性体SMILES |
C1[C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
正規SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
同義語 |
1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid HBHECA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)

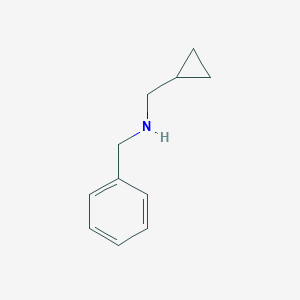


![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)


